molecular formula C11H12INO4 B14123065 Levothyroxine Sodium Impurity 15

Levothyroxine Sodium Impurity 15

Cat. No.: B14123065
M. Wt: 349.12 g/mol
InChI Key: IVMIEKMLDYZRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levothyroxine Sodium Impurity 15 is a high-purity chemical reference standard specifically designed for pharmaceutical research and development. This compound is essential for the analysis and quality control of Levothyroxine Sodium, a synthetic thyroid hormone that is among the most frequently prescribed medications and has been subject to recalls due to stability and potency issues . The presence of organic impurities in an Active Pharmaceutical Ingredient (API) can significantly impact the safety, efficacy, and quality of the final drug product . Therefore, meticulous impurity profiling is a regulatory requirement. This impurity standard serves as a critical tool for researchers developing and validating stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC) . By using this characterized impurity, scientists can identify and quantify trace levels of degradation products or process-related substances in Levothyroxine Sodium drug substances and finished formulations. This enables comprehensive monitoring of the API's stability under various stress conditions, such as heat and humidity, which are known to affect Levothyroxine potency . The application of this standard ensures compliance with pharmacopeial monographs and supports the manufacturing of consistent, high-quality, and safe pharmaceutical products. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12INO4

Molecular Weight

349.12 g/mol

IUPAC Name

2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid

InChI

InChI=1S/C11H12INO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)

InChI Key

IVMIEKMLDYZRFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Before exploring preparation methods, understanding the physical and chemical properties of Levothyroxine Sodium Impurity 15 provides necessary context for its synthesis and analysis.

Structural Characteristics

This compound possesses the following key structural features:

  • An L-tyrosine backbone
  • A single iodine atom at the 3-position of the phenol ring
  • An acetyl group protecting the amino functionality
  • A free carboxylic acid group
  • A hydroxyl group on the aromatic ring

Preparation Methods

Several routes can be employed for the preparation of this compound, each with specific advantages depending on available starting materials and required purity levels.

Route A: Direct Acetylation of 3-Iodo-L-Tyrosine

This approach utilizes 3-iodo-L-tyrosine as the starting material, followed by selective acetylation of the amino group.

Materials Required
  • 3-Iodo-L-tyrosine
  • Acetic anhydride
  • Sodium acetate
  • Acetic acid
  • Methanol
  • Water
  • Ethyl acetate
Detailed Procedure
  • Dissolve 1.0 g (3.34 mmol) of 3-iodo-L-tyrosine in 10 mL of water containing 0.5 g of sodium acetate.
  • Cool the solution to 0-5°C in an ice bath with continuous stirring.
  • Add 1.0 mL (10.6 mmol) of acetic anhydride dropwise over 30 minutes while maintaining the temperature below 10°C.
  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (9:1 v/v).
  • Upon completion, acidify the mixture to pH 3-4 using dilute hydrochloric acid.
  • Extract the product with ethyl acetate (3 × 15 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Recrystallize the crude product from methanol:water (1:1) to obtain N-acetyl-3-iodo-L-tyrosine.

This method typically yields 0.85-0.95 g (75-85%) of this compound with a purity exceeding 95% as determined by high-performance liquid chromatography (HPLC).

Route B: Selective Iodination of N-Acetyl-L-Tyrosine

This alternative approach starts with N-acetyl-L-tyrosine and introduces the iodine atom at the 3-position through controlled iodination.

Materials Required
  • N-Acetyl-L-tyrosine
  • Iodine
  • Sodium iodide
  • Sodium hydroxide solution (1M)
  • Sodium thiosulfate solution (10%)
  • Acetic acid
  • Methanol
  • Hydrochloric acid (2M)
Detailed Procedure
  • Dissolve 1.0 g (4.48 mmol) of N-acetyl-L-tyrosine in 20 mL of water containing 0.36 g (9.0 mmol) of sodium hydroxide.
  • In a separate vessel, prepare a solution of 0.57 g (2.24 mmol) of iodine and 0.67 g (4.48 mmol) of sodium iodide in 10 mL of methanol.
  • Add the iodine solution dropwise to the alkaline N-acetyl-L-tyrosine solution at room temperature with vigorous stirring.
  • Allow the reaction to proceed for 2-3 hours, monitoring by TLC (chloroform:methanol:acetic acid, 85:10:5).
  • Quench the excess iodine by adding sodium thiosulfate solution until the dark color disappears.
  • Acidify the mixture to pH 3 using 2M hydrochloric acid.
  • Cool to 0-5°C and collect the precipitated product by filtration.
  • Wash the solid with cold water and dry under vacuum at 40-45°C for 12 hours.

This method typically produces 1.2-1.3 g (80-85%) of this compound with a HPLC purity of >92%.

Route C: Isolation from Levothyroxine Degradation Products

This approach involves controlled degradation of levothyroxine sodium to generate and then isolate this compound.

Materials Required
  • Levothyroxine sodium
  • Acetic anhydride
  • Formic acid
  • Dichloromethane
  • Methanol
  • Silica gel for column chromatography
  • Triethylamine
Detailed Procedure
  • In a suitable reaction vessel, add 1.0 g (1.3 mmol) of levothyroxine API to 5 mL of acetic anhydride.
  • Heat the mixture to 139°C under stirring for 1.5 hours.
  • Monitor the reaction progress by TLC using dichloromethane:methanol (9:1 v/v) as the mobile phase.
  • After completion, cool the reaction mass to room temperature and filter to collect the crude product.
  • Purify the product using flash column chromatography with dichloromethane:methanol:triethylamine as the mobile phase.
  • Triturate the collected fractions in methanol:diethyl ether to obtain the purified compound.
  • Dry the product under vacuum at 40-45°C for 8-10 hours.

This method yields approximately 0.6-0.7 g (65-70%) of product with an HPLC purity of approximately 93%.

Route D: Synthesis from Basic Precursors

This more complex route begins with simpler starting materials and builds the molecule through multiple steps.

Materials Required
  • L-Tyrosine
  • Acetic anhydride
  • Sodium acetate
  • Iodine monochloride
  • Glacial acetic acid
  • Methanol
  • Dichloromethane
  • Sodium sulfite
  • Hydrochloric acid
Detailed Procedure
  • Prepare N-acetyl-L-tyrosine by dissolving 5.0 g (27.6 mmol) of L-tyrosine in 50 mL of water containing 4.5 g of sodium acetate.
  • Add 5.2 mL (55.2 mmol) of acetic anhydride dropwise and stir at room temperature for 4 hours.
  • Acidify to pH 3 with hydrochloric acid and collect the precipitated N-acetyl-L-tyrosine.
  • For iodination, dissolve 2.0 g (8.96 mmol) of dry N-acetyl-L-tyrosine in 20 mL of glacial acetic acid.
  • Prepare a solution of 1.6 g (9.85 mmol) of iodine monochloride in 10 mL of glacial acetic acid.
  • Add the iodine monochloride solution dropwise to the N-acetyl-L-tyrosine solution at 5-10°C.
  • Stir the reaction mixture for 3 hours at room temperature.
  • Pour the reaction mixture into 100 mL of cold water containing 1.0 g of sodium sulfite.
  • Collect the precipitate by filtration, wash with cold water, and recrystallize from aqueous methanol.

This method typically yields 2.5-2.7 g (80-85%) of this compound with a purity of >95%.

Analysis and Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of this compound typically shows characteristic absorption bands at:

  • 3142-3131 cm⁻¹ (OH stretching)
  • 1574 cm⁻¹ (C=O stretching, amide)
  • 1533 cm⁻¹ (N-H bending)
  • 1433 cm⁻¹ (C-N stretching)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy in DMSO-d₆ reveals:

  • δ 1.78 ppm (s, 3H, acetyl CH₃)
  • δ 2.85-3.05 ppm (m, 2H, CH₂)
  • δ 4.20-4.30 ppm (m, 1H, CH)
  • δ 6.70-7.60 ppm (complex, 3H, aromatic protons)
  • δ 8.10-8.20 ppm (d, 1H, NH)
  • δ 9.30-9.50 ppm (s, 1H, phenolic OH)
  • δ 12.50-13.00 ppm (br s, 1H, COOH)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

The HPLC method for analysis of this compound typically employs:

Chromatographic Conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 μm)
  • Mobile Phase: Buffer solution (0.1% Triethylamine) and methanol (50:50, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 225 nm
  • Injection Volume: 10 μL
  • Run Time: 30 minutes
  • Retention Time: Approximately 15-20 minutes
Thin-Layer Chromatography (TLC)

TLC analysis can be performed using:

  • Stationary Phase: Silica gel 60 F₂₅₄
  • Mobile Phase: Dichloromethane:methanol:acetic acid (85:10:5, v/v/v)
  • Detection: UV at 254 nm or iodine vapor
  • Rf Value: Approximately 0.45-0.55

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak [M+H]⁺ at m/z 350
  • Fragment ions at m/z 307 (loss of acetyl group)
  • Fragment ions at m/z 223 (loss of iodine)

Purity Assessment

The purity assessment of synthesized this compound should include:

Chromatographic Purity

Table 1: Typical HPLC Purity Results for Synthesized this compound

Synthetic Route HPLC Purity (%) Major Impurities Detection Method
Route A 95-98 N-acetyl-L-tyrosine, Di-iodinated derivatives UV 225 nm
Route B 92-95 N-acetyl-L-tyrosine, 3,5-diiodo-N-acetyl-L-tyrosine UV 225 nm
Route C 90-93 Levothyroxine derivatives, N-formyl derivatives UV 225 nm
Route D 95-97 N-acetyl-L-tyrosine, Multiple iodinated products UV 225 nm
Elemental Analysis

Table 2: Elemental Analysis Results for this compound

Element Theoretical (%) Typical Found (%) Acceptable Range (%)
Carbon 37.83 37.65-38.05 ±0.4
Hydrogen 3.47 3.35-3.60 ±0.3
Nitrogen 4.01 3.90-4.15 ±0.3
Iodine 36.35 36.10-36.60 ±0.5
Oxygen 18.33 Not directly measured N/A

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-iodo-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can remove the iodine atom or modify other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deiodinated tyrosine derivatives.

Scientific Research Applications

N-Acetyl-3-iodo-L-tyrosine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme activity.

    Medicine: Investigated for potential therapeutic applications, including as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-3-iodo-L-tyrosine involves its conversion to active metabolites within the body. The acetyl group is removed to form tyrosine, which then participates in various biochemical pathways. The iodine atom may play a role in modulating the activity of enzymes and receptors, influencing cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of LSI-15 with structurally related impurities and degradation products of levothyroxine sodium:

Table 1: Structural and Functional Comparison of Levothyroxine Sodium Impurities

Impurity Molecular Formula Molecular Weight Structural Features Origin Detection Method
Levothyroxine Sodium Impurity 15 (LSI-15) C₁₄H₉I₃O₄ 621.93 Triiodinated, acetic acid side chain Deiodination/oxidative degradation HPLC-HRMS, LC-UV
Liothyronine Sodium (T₃) C₁₅H₁₁I₃NO₄ 650.96 Triiodinated, tyrosine backbone Synthesis byproduct or incomplete iodination UHPLC/DAD/HRMS
Levothyroxine EP Impurity I C₁₃H₆I₄O₃ 717.81 Tetraiodinated, aldehyde group Maillard reaction with lactose excipients LC-MS/MS, NMR
Impurity No. 4 () C₁₄H₁₀I₄NO₃ 791.85 Tetraiodinated, acetamide side chain Synthetic intermediate or hydrolysis product High-resolution MS
Triiodothyroacetic Acid (EP Impurity C) C₁₄H₉I₃O₄ 621.93 Triiodinated, acetic acid moiety Oxidative deamination of levothyroxine LC-UV, IR spectroscopy

Key Findings:

Structural Differences: LSI-15 (triiodothyroacetic acid) lacks the amino acid backbone of levothyroxine, replacing it with an acetic acid group. This reduces its hormonal activity compared to liothyronine (T₃), which retains the tyrosine structure . Impurity No. 4 (tetraiodinated acetamide) and EP Impurity I (tetraiodinated aldehyde) exhibit higher molecular weights due to additional iodine atoms or functional groups, making them more prone to aggregation in formulations .

Stability and Degradation Pathways :

  • LSI-15 forms under oxidative stress, particularly in dehydrated levothyroxine exposed to molecular oxygen .
  • EP Impurity I arises from interactions with lactose excipients via Maillard reactions, highlighting the role of formulation excipients in impurity generation .

Analytical Challenges :

  • LSI-15 and triiodothyroacetic acid (EP Impurity C) share identical molecular formulas but differ in isomerism, requiring advanced techniques like chiral HPLC or HRMS for differentiation .

Research and Clinical Implications

  • Safety Profile : While LSI-15 lacks significant thyromimetic activity, its presence above thresholds may indicate suboptimal manufacturing or storage conditions, warranting stringent quality control .
  • Comparative Efficacy : Liothyronine (T₃), a common impurity, has a shorter half-life and higher potency than levothyroxine, necessitating precise quantification to avoid unintended pharmacological effects .

Biological Activity

Levothyroxine Sodium Impurity 15 is a notable impurity associated with the synthetic thyroid hormone levothyroxine (LT4), which is primarily used to treat hypothyroidism. Understanding the biological activity of this impurity is essential for ensuring the safety and efficacy of levothyroxine formulations. This article delves into the biological activity of this compound, examining its pharmacological effects, potential health implications, and relevant research findings.

Pharmacokinetics

The pharmacokinetic profile of levothyroxine indicates that it has a bioavailability ranging from 40% to 80%, primarily absorbed in the jejunum and upper ileum . Factors such as food intake, gastrointestinal pH, and co-administered medications can significantly influence its absorption. Impurities may further complicate this profile by modifying these interactions.

High-Resolution Mass Spectrometry Studies

Recent investigations utilizing high-resolution mass spectrometry (HRMS) have focused on elucidating the structure of levothyroxine impurities, including Impurity 15. These studies have highlighted that impurities can arise from degradation processes under various conditions such as thermal stress or prolonged storage .

One significant study demonstrated that certain impurities could be detected through liquid chromatography-mass spectrometry (LC-MS) techniques. The findings suggest that monitoring these impurities is crucial for maintaining drug quality and efficacy .

Clinical Implications

The presence of impurities like this compound may lead to adverse drug reactions (ADRs). Reports have indicated that switching between different formulations or brands of levothyroxine can result in fluctuations in thyroid-stimulating hormone (TSH) levels, potentially causing clinical instability in patients .

A survey conducted among healthcare professionals revealed that a substantial number of ADRs were associated with product substitution and changes in brand formulations. This underscores the need for consistent monitoring of both levothyroxine and its impurities to mitigate risks associated with treatment variability .

Summary of Pharmacokinetic Data for Levothyroxine

ParameterValue
Bioavailability40-80%
Half-lifeApproximately 7 days
Absorption siteJejunum and upper ileum
MetabolismLiver, kidneys, brain
ExcretionFeces and urine

Reported Adverse Drug Reactions Associated with Levothyroxine

Type of ReactionFrequency (%)
Lack of efficacy19.2
Thyroid disorders10.6
Product substitution issues3.5

Q & A

Q. What analytical techniques are most effective for identifying and quantifying Levothyroxine Sodium Impurity 15 in pharmaceutical formulations?

  • Methodological Answer : A combination of ultra-high-performance liquid chromatography (UHPLC) with diode-array detection (DAD) and high-resolution mass spectrometry (HRMS) is recommended. The LC-UV method detects impurities at specific relative retention times (RRT), such as RRT 0.6 for Impurity 15 . For structural elucidation, modify the mobile phase by replacing phosphoric acid with formic acid to enhance MS compatibility. HRMS in positive electrospray ionization (ESI) mode provides accurate mass data (e.g., m/z 1101.7990 Da for Impurity 15), enabling molecular formula determination (C, H, N, O, I) .

Q. What are the primary degradation pathways leading to the formation of this compound during drug product storage?

  • Methodological Answer : Impurity 15 arises predominantly via the Maillard reaction between levothyroxine’s primary amine group and reducing sugars (e.g., lactose) in excipients. Accelerated stability studies (e.g., 50°C for 3–10 days) demonstrate increased impurity levels under heat and humidity, confirming excipient-dependent degradation . Formulations containing lactose exhibit higher impurity formation rates compared to lactose-free placebos .

Q. How does the presence of specific excipients influence the formation kinetics of this compound?

  • Methodological Answer : Excipient compatibility studies should compare formulations with alternative fillers (e.g., microcrystalline cellulose vs. lactose). For example, lactose-containing tablets show a 12–15% increase in Impurity 15 after 10 days at 50°C, while non-reducing excipients suppress this reaction . Use forced degradation studies to rank excipients by reactivity and optimize formulation stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in impurity profile data between accelerated stability studies and real-time aging tests?

  • Methodological Answer : To reconcile discrepancies, employ multi-variable kinetic modeling that accounts for temperature, humidity, and excipient interactions. For example, extrapolate accelerated data (50°C) to real-time conditions (25°C/60% RH) using the Arrhenius equation, but validate with long-term batch analyses. Cross-reference impurity profiles using LC-HRMS to confirm degradation pathways are consistent across study types .

Q. How should researchers optimize LC-MS/MS parameters to achieve definitive structural elucidation of this compound and its isobaric counterparts?

  • Methodological Answer : Optimize collision energy (CE) and fragmentation patterns using tandem MS (MS/MS/MS). For Impurity 15, precursor ion selection at m/z 1101.7990 with CE = 35 eV yields diagnostic fragments (e.g., m/z 777.6943 for levothyroxine backbone). Compare fragmentation pathways with synthetic lactose adduct standards to confirm structural assignments . Use isotope dilution assays to distinguish isobaric impurities with similar mass-to-charge ratios .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in Impurity 15 levels across different manufacturing processes?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA, principal component analysis) to identify critical process parameters (CPPs) affecting impurity levels. For example, granulation moisture content and compression force may correlate with lactose-levothyroxine interaction rates. Use design-of-experiments (DoE) to model impurity formation as a function of CPPs and establish control strategies .

Key Research Gaps and Recommendations

  • Structural Confirmation : Synthesize the proposed lactose adduct and compare spectroscopic data with Impurity 15 to confirm identity .
  • Excipient Alternatives : Screen non-reducing sugars (e.g., mannitol) to mitigate Maillard reaction risks in levothyroxine formulations .
  • Regulatory Alignment : Align impurity thresholds with ICH Q3B guidelines, ensuring qualification studies address toxicity risks specific to iodinated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.